1-Benzoyl-2-phenyldiazene
Overview
Description
1-Benzoyl-2-phenyldiazene, also known as N-phenyliminobenzamide, is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of a benzoyl group attached to a phenyldiazene moiety.
Preparation Methods
1-Benzoyl-2-phenyldiazene can be synthesized through several synthetic routes. One common method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzoyl-2-phenyldiazene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound typically yields hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
1-Benzoyl-2-phenyldiazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: This compound is used in the production of dyes and pigments due to its ability to form stable azo compounds .
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-phenyldiazene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of specific biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
1-Benzoyl-2-phenyldiazene can be compared with other similar compounds, such as:
Benzanilide: Similar in structure but lacks the diazene moiety.
Azobenzene: Contains a similar azo group but lacks the benzoyl group.
Phenylhydrazine: A precursor in the synthesis of this compound, containing a hydrazine moiety instead of the diazene group .
The uniqueness of this compound lies in its combination of the benzoyl and diazene groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-phenyliminobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJUNMARMFAUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493244 | |
Record name | Phenyl[(E)-phenyldiazenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-53-4 | |
Record name | Phenyl[(E)-phenyldiazenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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